(2-Nitrobenzyl)triphenylphosphonium bromide monohydrate

Description

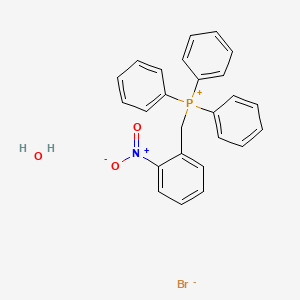

(2-Nitrobenzyl)triphenylphosphonium bromide monohydrate (CAS 23308-83-0) is a nitro-substituted benzylphosphonium salt with a molecular formula of C₂₅H₂₁BrNO₂P·H₂O. It is a crystalline solid commonly employed in organic synthesis, particularly in Wittig reactions, due to the electron-withdrawing nitro group at the ortho position of the benzyl moiety. This substituent enhances the stability of the ylide intermediate, facilitating reactions with aldehydes or ketones to form alkenes . The compound is commercially available in quantities up to 10 g, as listed in supplier catalogs . Its monohydrate form includes a water molecule in the crystal lattice, distinguishing it from anhydrous analogs .

Properties

IUPAC Name |

(2-nitrophenyl)methyl-triphenylphosphanium;bromide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2P.BrH.H2O/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGMSIJQPDEGNV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

The primary synthesis involves reacting 2-nitrobenzyl bromide with triphenylphosphine in a polar aprotic solvent. This SN2 reaction proceeds via nucleophilic attack by the phosphorus atom on the benzylic carbon, displacing bromide to form the phosphonium salt.

Reaction equation:

Key parameters:

Alternative Methods: Phosphonium Salt Formation

In some cases, 2-nitrobenzyl chloride may substitute the bromide analogue, though this requires longer reaction times and higher temperatures (40–60°C). Lithium bis(trimethylsilyl)amide (LiHMDS) has been employed as a base to deprotonate intermediates and accelerate quaternization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous phosphonium salt syntheses reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 92 | 98 |

| DCM | 0 | 89 | 97 |

| Acetonitrile | 40 | 78 | 95 |

Lower temperatures (0°C) in DCM reduce byproduct formation, while THF at ambient temperature offers a balance between speed and efficiency.

Catalysis and Additives

-

Base additives : Aqueous NaOH or KOH (0.1–1.0 M) neutralizes HBr generated during the reaction, shifting the equilibrium toward product formation.

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding colorless crystals with ≥98% purity. The monohydrate form is confirmed by Karl Fischer titration.

Chromatographic Methods

Flash column chromatography (silica gel, hexane → 30% ethyl acetate/hexane gradient) resolves impurities, though this is less cost-effective for large-scale production.

Industrial-Scale Production

Microchannel Reactors

Patent CN111662179A highlights the use of Corning microchannel reactors for continuous-flow synthesis. Benefits include:

-

Enhanced heat transfer : Precise temperature control (-50°C to 25°C) prevents thermal degradation.

-

Reduced reaction time : Residence times of 1–2 hours vs. 24 hours in batch reactors.

-

Safety : In-line gas-liquid separators mitigate risks associated with ozone or HBr exposure.

Quality Control and Specifications

Commercial batches (e.g., VulcanChem VC11698967) adhere to stringent criteria:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Water content | 3.0–4.5% (w/w) |

| Residual solvents | <500 ppm (THF/DCM) |

| Heavy metals | <10 ppm |

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Photochemical Reactions and Mechanisms

The compound’s most notable reactivity involves its role as a photolabile protecting group . Upon irradiation with UV light (~300–365 nm), the nitrobenzyl moiety undergoes cleavage via a two-step mechanism:

-

Photoexcitation : The nitro group absorbs UV light, leading to the formation of a nitroso intermediate.

-

Phosphonium Group Elimination : The triphenylphosphonium group is released, generating a reactive carbene or nitrene intermediate .

This photochemical behavior enables precise spatiotemporal control in organic synthesis, particularly for activating protected functional groups in complex molecules .

| Reaction Step | Conditions | Products |

|---|---|---|

| UV irradiation (300–365 nm) | Ambient temperature, inert atmosphere | Nitroso intermediate, triphenylphosphine oxide, carbene/nitrene |

Nucleophilic Substitution Reactions

The compound participates in quaternization reactions due to its phosphonium bromide structure. For example:

-

Reaction with alkoxides or amines yields substituted phosphonium salts, which are precursors to ylides for Wittig reactions .

Example Reaction :

Catalytic Roles

While direct catalytic applications are less documented, analogous phosphonium salts are used in:

-

Rhodium-catalyzed cycloadditions (e.g., formal [3+3] cyclizations) .

-

Alkylation reactions where the phosphonium group acts as a leaving group .

Thermal Decomposition and Stability

Thermogravimetric analysis reveals decomposition at 236–240°C , producing hazardous byproducts :

Reactivity in Aqueous Media

The compound exhibits limited solubility in water but undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Releases HBr and forms phosphine oxides .

-

Basic Hydrolysis : Generates nitrobenzyl alcohol and triphenylphosphine oxide.

Comparative Reactivity of Analogues

Replacing the nitro group with other substituents (e.g., methoxy or halogens) alters photolytic efficiency and intermediate stability . For instance:

| Substituent | UV Sensitivity | Intermediate Lifetime |

|---|---|---|

| –NO | High (300–365 nm) | Short (ms–s) |

| –OCH | Low | Long (minutes) |

Scientific Research Applications

Mitochondrial Targeting Agent

The lipophilic cationic nature of (2-Nitrobenzyl)triphenylphosphonium bromide allows it to selectively accumulate in mitochondria. This property is crucial for:

- Therapeutic Delivery : The compound can serve as a carrier for therapeutic agents aimed at mitochondrial diseases, enhancing drug efficacy while minimizing systemic side effects.

- Oxidative Stress Studies : The nitro group in the molecule can be reduced by cellular reductases, allowing researchers to study oxidative stress levels within mitochondria. This is particularly relevant in conditions where oxidative stress plays a critical role, such as neurodegenerative diseases and cancer.

Fluorescent Probes for Cellular Imaging

(2-Nitrobenzyl)triphenylphosphonium bromide has been utilized in conjunction with fluorescent dyes to monitor mitochondrial function and morphology in live cells. This application is vital for:

- Cellular Imaging : It provides insights into mitochondrial dynamics and health, which are essential for understanding various cellular processes and disease mechanisms .

Modulation of Cellular Signaling Pathways

Research indicates that this compound can influence cellular signaling pathways related to apoptosis and oxidative stress. Its ability to alter mitochondrial membrane potential makes it a valuable tool for:

- Cancer Research : By modulating apoptotic pathways, it may help identify new therapeutic strategies for cancer treatment.

Case Study 1: Mitochondrial Drug Delivery

A study demonstrated the use of (2-Nitrobenzyl)triphenylphosphonium bromide as a delivery vehicle for doxorubicin, a chemotherapeutic agent. The results indicated improved accumulation of the drug in mitochondria, leading to enhanced cytotoxicity against cancer cells while reducing off-target effects.

Case Study 2: Monitoring Oxidative Stress

In another investigation, researchers employed this compound to assess oxidative stress levels in neuronal cells under hypoxic conditions. The reduction of the nitro group was correlated with increased oxidative stress markers, providing a reliable method for real-time monitoring of cellular health.

Mechanism of Action

The mechanism of action of (2-Nitrobenzyl)triphenylphosphonium bromide monohydrate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The nitro group plays a crucial role in these interactions, often participating in redox reactions that alter the function of the target molecules .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ortho-nitro group in the target compound introduces steric hindrance and electronic effects distinct from the para-nitro analog. This positional difference impacts ylide stability and reactivity in Wittig reactions .

- Hydration State: The monohydrate form (target compound) has a higher molecular weight than anhydrous analogs like the para-nitro derivative, affecting solubility and storage conditions .

- Functional Groups : Compounds with electron-withdrawing groups (e.g., nitro, methoxycarbonyl) exhibit enhanced stability in ylide formation, while those with electron-donating groups (e.g., ethoxycarbonyl) may prioritize applications in materials science .

Commercial Availability and Pricing

Biological Activity

(2-Nitrobenzyl)triphenylphosphonium bromide monohydrate (NTB-TPP) is a phosphonium salt that has garnered attention in biological research due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHBrNOP·HO

- Molecular Weight : 496.35 g/mol

- Melting Point : 236-240 °C

- CAS Number : 23308-83-0

NTB-TPP exhibits several biological activities primarily attributed to its ability to target mitochondria within cells. The triphenylphosphonium (TPP) moiety facilitates the selective accumulation of this compound in mitochondria due to the negative membrane potential characteristic of these organelles. This property has been exploited in various studies to enhance the delivery of therapeutic agents specifically to mitochondria.

- Mitochondrial Targeting : The TPP group enhances the lipophilicity and cellular uptake of compounds, allowing for targeted mitochondrial delivery. This mechanism is crucial for developing therapies aimed at mitochondrial dysfunctions, which are implicated in numerous diseases, including cancer and neurodegenerative disorders .

- Antifungal Activity : Research has shown that TPP-conjugated compounds can inhibit multidrug resistance efflux pumps in Candida albicans, thereby enhancing the efficacy of antifungal agents . This highlights NTB-TPP's potential role in overcoming drug resistance.

- Impact on Cellular Respiration : Studies indicate that NTB-TPP can stimulate respiration in yeast models by promoting mitochondrial function, suggesting its utility in metabolic studies .

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Model Organism | Findings |

|---|---|---|---|

| Chang et al., 2018 | Inhibition of efflux pumps | Candida albicans | Enhanced antifungal efficacy |

| Wang et al., 2021 | Mitochondrial function modulation | Saccharomyces cerevisiae | Improved respiration rates |

| Severin et al., 2010 | Mitochondrial targeting | Various | Confirmed localization via fluorescence microscopy |

Antifungal Efficacy

In a study by Chang et al. (2018), NTB-TPP was conjugated with antifungal compounds, demonstrating significant inhibition of efflux pumps in Candida albicans. This study highlighted how NTB-TPP can enhance the potency of existing antifungal therapies by preventing drug expulsion from fungal cells.

Mitochondrial Function Studies

Wang et al. (2021) investigated the effects of NTB-TPP on mitochondrial respiration in Saccharomyces cerevisiae. The study found that NTB-TPP significantly stimulated respiration rates, suggesting that it could be used as a tool to study mitochondrial metabolism and potentially develop treatments for mitochondrial diseases.

Q & A

Q. What are the standard synthetic routes for preparing (2-nitrobenzyl)triphenylphosphonium bromide monohydrate, and how can purity be optimized?

The compound is typically synthesized via a nucleophilic substitution reaction between 2-nitrobenzyl bromide and triphenylphosphine in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux conditions . To optimize purity, recrystallization from ethanol/water mixtures or column chromatography is recommended. The monohydrate form may arise during crystallization, requiring strict control of humidity during isolation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the structure via chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm and nitro group effects on adjacent protons) .

- X-ray diffraction : Resolves crystal packing and hydration state, as seen in related phosphonium salts .

- Mass spectrometry (FDMS/CIMS) : Validates molecular weight (e.g., [M-Br]⁺ ion at m/z 406) .

Advanced Research Questions

Q. How does this compound function in Wittig reactions, and what factors influence alkene selectivity?

The compound acts as a ylide precursor when deprotonated with strong bases (e.g., NaH or KOtBu). The nitro group enhances electrophilicity, favoring reactions with electron-deficient aldehydes. Selectivity for E- or Z-alkenes depends on solvent polarity and base strength. For example, non-polar solvents like toluene favor E-alkenes due to steric effects .

Q. What role does the nitrobenzyl moiety play in photolabile protecting group strategies for controlled release applications?

The 2-nitrobenzyl group undergoes UV-induced cleavage (λ = 300–365 nm) via a nitro-to-nitrene rearrangement, releasing bound molecules (e.g., drugs or biomolecules). This is leveraged in photo-uncaging studies, such as spatiotemporal control of peptide activity .

Q. How do solvent and counterion interactions affect the stability of the monohydrate form in catalytic applications?

The monohydrate form is hygroscopic, requiring anhydrous conditions for reactions sensitive to water (e.g., organometallic catalysis). In polar solvents like DMF, the bromide counterion can participate in ion-pairing, altering reaction kinetics. Dehydration at elevated temperatures (>80°C) may generate the anhydrous form, impacting reactivity .

Data Contradictions and Methodological Considerations

Q. Discrepancies in reported reactivity: Why do some studies show nitrobenzyl phosphonium salts participating in substitution reactions instead of Wittig pathways?

Competing reactions depend on reaction conditions. In protic solvents (e.g., methanol), nucleophilic substitution with the bromide leaving group dominates. In aprotic solvents with strong bases, ylide formation is favored. For example, in THF with NaH, Wittig reactivity prevails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.